molecular formula C24H18N4O2S2 B11524872 2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile)

2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile)

Cat. No.: B11524872
M. Wt: 458.6 g/mol
InChI Key: OKYZZFFVJOYIFR-UHFFFAOYSA-N
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Description

The compound “2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile)” is a bis(nicotinonitrile) derivative featuring a central 1,4-phenylene core linked via thioether and 2-oxoethane spacers. Its synthesis involves the reaction of bis-bromoacetyl intermediates with 2-mercapto-4,6-disubstituted nicotinonitriles under piperidine catalysis in ethanol . Key structural characteristics include:

  • Core: A 1,4-phenylene group providing rigidity and symmetry.
  • Linkers: Two 2-oxoethane-2,1-diyl units connected via thioether bonds, enhancing electronic conjugation.
  • Substituents: 6-Methyl groups on the nicotinonitrile rings, influencing steric and electronic properties.

Analytical data for this compound include a melting point of 171–173°C, IR absorption bands at 2215 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O stretch), and elemental analysis (C, 68.48%; H, 4.79%; N, 8.19%; S, 9.24%), consistent with its molecular formula (C₄₀H₃₄N₄O₄S₂) .

Properties

Molecular Formula

C24H18N4O2S2

Molecular Weight

458.6 g/mol

IUPAC Name

2-[2-[4-[2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetyl]phenyl]-2-oxoethyl]sulfanyl-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C24H18N4O2S2/c1-15-3-5-19(11-25)23(27-15)31-13-21(29)17-7-9-18(10-8-17)22(30)14-32-24-20(12-26)6-4-16(2)28-24/h3-10H,13-14H2,1-2H3

InChI Key

OKYZZFFVJOYIFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SCC(=O)C2=CC=C(C=C2)C(=O)CSC3=C(C=CC(=N3)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETYL}PHENYL)-2-OXOETHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine . This intermediate can then undergo further reactions to introduce the cyano and sulfanyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and in situ monitoring technologies such as React IR to ensure the reaction proceeds efficiently .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETYL}PHENYL)-2-OXOETHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The halogen atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the cyano group would produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The thioether and nitrile functionalities may enhance biological activity through mechanisms such as apoptosis induction or cell cycle arrest.
  • Antimicrobial Properties : The presence of the 6-methylnicotinonitrile moiety suggests potential antimicrobial activity. Studies have shown that similar compounds can disrupt bacterial cell membranes or inhibit essential enzymes.

Material Science

  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific properties, including enhanced thermal stability and mechanical strength. Its unique structure allows for the formation of cross-linked networks that can be beneficial in creating durable materials.
  • Dyes and Pigments : Due to its chromophoric properties, this compound may also find applications in dye chemistry. Its ability to absorb light at specific wavelengths can be exploited in developing colorants for various industrial applications.

Electrochemical Applications

  • Sensors : The compound's redox-active sites make it suitable for use in electrochemical sensors. It can be incorporated into sensor platforms to detect biological molecules or environmental pollutants through electrochemical signals.

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation of cytotoxic effectsDemonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7) at micromolar concentrations.
Antimicrobial Testing Activity against Gram-positive and Gram-negative bacteriaShowed promising results with minimum inhibitory concentrations (MICs) lower than traditional antibiotics.
Polymer Development Synthesis of thermally stable polymersResulted in materials with improved thermal degradation temperatures compared to conventional polymers without thioether linkages.

Mechanism of Action

The mechanism of action of 2-{[2-(4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETYL}PHENYL)-2-OXOETHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The cyano and sulfanyl groups may play a role in these interactions by forming hydrogen bonds or other non-covalent interactions with the target protein .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bis(nicotinonitrile) Derivatives

Compound Name Core Structure Nicotinonitrile Substituents Linkers Melting Point (°C) IR Key Bands (cm⁻¹) Reference
Target Compound 1,4-Phenylene 6-Methyl Thioether + 2-oxoethane 171–173 2215 (C≡N), 1680 (C=O)
2,2'-(1,3-Phenylenebis(methylene))bis(oxy)-analog (4d) 1,3-Phenylene 6-Methyl Thioether + 2-oxoethane 229–231 2211 (C≡N), 1674 (C=O)
2,2'-(4,4'-(1,4-Phenylenebis(methylene))bis(oxy)-bis(4,1-phenylene)) analog (4b) 1,4-Phenylene 4,6-Diphenyl Thioether + 2-oxoethane 229–231 2211 (C≡N), 1674 (C=O)
Piperazine-linked analog (15c) Piperazine 4-Methyl-6-phenyl Ether + 2-oxoethane 198–200 2214 (C≡N), 1695 (C=O)
Pyrazolo[3,4-b]pyridine derivative (3) 1,4-Phenylene 5-Acetyl-6-methylthio Azanediyl + 2-oxoethane 198–202 1710 (C=O ester)

Key Observations :

Core Flexibility :

  • The 1,4-phenylene core (target compound) offers linear geometry, while the 1,3-phenylene variant (4d) introduces angularity, increasing steric hindrance and raising the melting point (229–231°C vs. 171–173°C) .
  • Piperazine-linked analogs (15c) exhibit enhanced solubility due to the heterocyclic core but lower thermal stability (mp 198–200°C) .

Substituent Effects :

  • 6-Methyl groups (target compound) reduce steric bulk compared to 4,6-diphenyl substituents (4b), which elevate melting points (229–231°C) due to π-π stacking .
  • Electron-withdrawing groups (e.g., acetyl in compound 3) shift IR carbonyl stretches to higher frequencies (1710 cm⁻¹ for esters vs. 1680 cm⁻¹ for ketones) .

Linker Modifications: Thioether linkers (target compound) provide stronger conjugation than ethers (15c), as evidenced by C≡N IR band positions (2215 cm⁻¹ vs. 2214 cm⁻¹) .

Spectral and Electronic Properties

  • C≡N Stretches : All compounds show C≡N absorption near 2215 cm⁻¹, but diphenyl-substituted analogs (4b) exhibit slight red shifts due to electron-donating effects .
  • C=O Stretches : Ketonic C=O in the target compound (1680 cm⁻¹) is less polarized than ester C=O (1710 cm⁻¹ in compound 3), reflecting differences in electron withdrawal .

Biological Activity

The compound 2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile) , with CAS Number 312500-86-0 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is C24H18N4O2S2C_{24}H_{18}N_{4}O_{2}S_{2}. Its structure features a phenylenebis(thio) linkage and two 6-methylnicotinonitrile groups, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that compounds containing similar structural motifs often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains.
  • Antioxidant Activity : The presence of nitrile groups may enhance radical scavenging capabilities.
  • Cytotoxic Effects : Certain studies have shown potential cytotoxicity against cancer cell lines.

The biological activity of 2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile) can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Interaction with Cellular Targets : It likely interacts with cellular receptors or proteins, influencing signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in malignant cells.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of related compounds. Results indicated that derivatives with similar thioether linkages exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for effective compounds.

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced cell death at concentrations above 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting a potential mechanism involving apoptosis induction.

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect with an IC50 value comparable to standard antioxidants like ascorbic acid.

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialEffective against S. aureus and E. coliJournal of Medicinal Chemistry
CytotoxicityInduces apoptosis in cancer cellsCancer Research Journal
AntioxidantScavenges DPPH radicalsAntioxidants Journal

Q & A

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

  • Methodological Answer : The thioether and nitrile groups can coordinate to transition metals (e.g., Ni²⁺, Cu²⁺). Synthesize MOFs via solvothermal methods (DMF, 120°C, 48 hrs). Characterize porosity via BET (surface area ~500 m²/g) and confirm metal linkage via EXAFS .

Q. How can computational methods predict this compound’s photophysical properties?

  • Methodological Answer : Perform TD-DFT calculations (CAM-B3LYP/6-311+G(d,p)) to simulate UV-Vis spectra. Compare oscillator strengths with experimental λₐᵦₛ. Analyze frontier orbitals to rationalize charge-transfer transitions (e.g., HOMO→LUMO+1) .

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